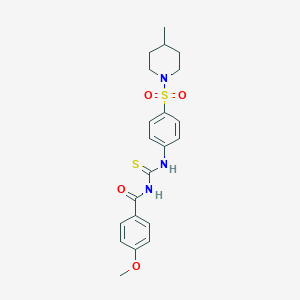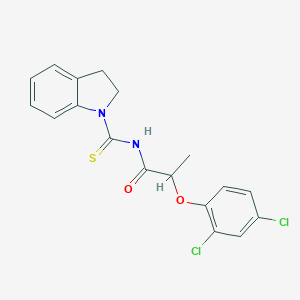
N-(2,3-dihydro-1H-indol-1-ylcarbonothioyl)-3-iodo-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Molecular Interaction and Structural Analysis
The investigation of molecular structures and interactions is a crucial application of N-(2,3-dihydro-1H-indol-1-ylcarbonothioyl)-3-iodo-4-methoxybenzamide and its analogs. For instance, in the study by Karabulut et al. (2014), the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide was determined using single crystal X-ray diffraction and DFT calculations. This research highlights the significance of intermolecular interactions in influencing the molecular geometry of compounds, providing valuable insights into the design of novel molecules with desired properties (Karabulut, H. Namli, R. Kurtaran, L. Yıldırım, J. Leszczynski, 2014).
Antimicrobial and Antiparasitic Activities
Derivatives of N-(2,3-dihydro-1H-indol-1-ylcarbonothioyl)-3-iodo-4-methoxybenzamide exhibit promising antimicrobial and antiparasitic activities. Research by Restrepo et al. (2018) demonstrated that novel iodotyramides, structurally related to N-(2,3-dihydro-1H-indol-1-ylcarbonothioyl)-3-iodo-4-methoxybenzamide, showed significant activity against protozoan parasites such as Plasmodium falciparum, Leishmania panamensis, and Trypanosoma cruzi without being hemolytic over RBCs. This illustrates the compound's potential as an anti-parasitic agent (Restrepo, Surmay, Jaramillo, Restrepo, 2018).
Anticancer Properties
The modification and synthesis of indapamide derivatives, related to N-(2,3-dihydro-1H-indol-1-ylcarbonothioyl)-3-iodo-4-methoxybenzamide, have shown potential in anticancer research. Yılmaz et al. (2015) synthesized derivatives that demonstrated proapoptotic activity on melanoma cell lines, indicating their potential as anticancer agents. Compound 12 (SGK 266) in particular exhibited significant anticancer activity with low micromolar IC50 values against melanoma cancer cell lines, showcasing the therapeutic potential of these compounds in cancer treatment (Yılmaz, Özbaş Turan, Akbuğa, Tiber, Orun, Supuran, Küçükgüzel, 2015).
Imaging and Diagnostic Applications
Compounds structurally similar to N-(2,3-dihydro-1H-indol-1-ylcarbonothioyl)-3-iodo-4-methoxybenzamide have been explored for their imaging and diagnostic applications. For example, Eisenhut et al. (2000) studied radioiodinated N-(dialkylaminoalkyl)benzamides for their uptake in melanoma metastases, indicating the role of such compounds in improving melanoma imaging and potentially aiding in targeted therapy (Eisenhut, Hull, Mohammed, Mier, Lay, Just, Gorgas, Lehmann, Haberkorn, 2000).
Corrosion Inhibition
N-(2,3-dihydro-1H-indol-1-ylcarbonothioyl)-3-iodo-4-methoxybenzamide and its derivatives also find applications in industrial processes, such as corrosion inhibition. Esmaeili et al. (2015) reported the efficacy of thiocarbohydrazides, structurally akin to N-(2,3-dihydro-1H-indol-1-ylcarbonothioyl)-3-iodo-4-methoxybenzamide, in inhibiting carbon steel corrosion in hydrochloric acid solution, demonstrating the compound's utility in materials science and engineering (Esmaeili, Neshati, Yavari, 2015).
properties
IUPAC Name |
N-(2,3-dihydroindole-1-carbothioyl)-3-iodo-4-methoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15IN2O2S/c1-22-15-7-6-12(10-13(15)18)16(21)19-17(23)20-9-8-11-4-2-3-5-14(11)20/h2-7,10H,8-9H2,1H3,(H,19,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYQOTNRUYRQINA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC(=S)N2CCC3=CC=CC=C32)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15IN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1H-indol-1-ylcarbonothioyl)-3-iodo-4-methoxybenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-phenoxyphenyl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B467428.png)
![N-({[4-(1-piperidinylsulfonyl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B467430.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-N'-propionylthiourea](/img/structure/B467442.png)
![N-[2-(cyclohexen-1-yl)ethylcarbamothioyl]-2-iodobenzamide](/img/structure/B467470.png)

![N-(2-furoyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B467479.png)

![N-[4-(1-azepanylsulfonyl)phenyl]-N'-(2-furoyl)thiourea](/img/structure/B467486.png)
![3-chloro-N-((4-(morpholinosulfonyl)phenyl)carbamothioyl)benzo[b]thiophene-2-carboxamide](/img/structure/B467501.png)
![3-chloro-N-((4-(pyrrolidin-1-ylsulfonyl)phenyl)carbamothioyl)benzo[b]thiophene-2-carboxamide](/img/structure/B467502.png)


![4-{[(butyrylamino)carbothioyl]amino}-N-(5-methyl-3-isoxazolyl)benzenesulfonamide](/img/structure/B467519.png)
![N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B467524.png)